molecular formula C6H6KNO3 B3193545 potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate CAS No. 728897-00-5

potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate

Cat. No. B3193545
CAS RN: 728897-00-5
M. Wt: 179.21 g/mol
InChI Key: SNXUQEBSHDKXKH-FBZPGIPVSA-M
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Description

Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate, also known as KOCN or potassium cyanoethoxycarbene, is a reagent commonly used in organic chemistry. It is a colorless, crystalline solid that is highly reactive due to the presence of the cyano and carbene functional groups.

Scientific Research Applications

Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules. potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate can also be used as a nucleophile in reactions with electrophiles such as aldehydes and ketones.

Mechanism of Action

The mechanism of action of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate involves the formation of a carbene intermediate, which can then react with a variety of functional groups. The cyano group can also act as a leaving group in some reactions. The highly reactive nature of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate makes it a useful reagent in many organic reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate. However, it is known to be highly toxic and should be handled with care. It is important to note that potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate should not be used in drug development due to its toxic nature.

Advantages and Limitations for Lab Experiments

One advantage of using potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate in lab experiments is its highly reactive nature, which can facilitate the synthesis of complex molecules. However, its toxicity and potential for explosive reactions make it a hazardous reagent to work with. Proper safety precautions must be taken when handling potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate.

Future Directions

There are several future directions for the use of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate in scientific research. One area of interest is the development of new synthetic methods using potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate as a reagent. Another potential application is the use of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate in catalytic reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate.
Conclusion
In conclusion, potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate is a highly reactive reagent commonly used in organic chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate is a useful reagent in scientific research, its toxicity and potential for explosive reactions must be taken into consideration when working with it.

properties

IUPAC Name

potassium;(Z)-1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/q;+1/p-1/b5-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXUQEBSHDKXKH-FBZPGIPVSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC#N)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C#N)/[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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